m-PEG3-4-nitrophenyl carbonate

Beschreibung

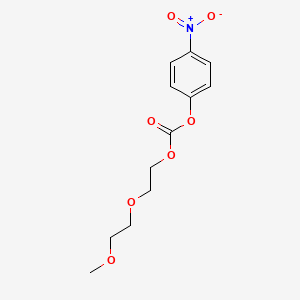

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-methoxyethoxy)ethyl (4-nitrophenyl) carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7/c1-17-6-7-18-8-9-19-12(14)20-11-4-2-10(3-5-11)13(15)16/h2-5H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBJXUZWQCMUAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is m-PEG3-4-nitrophenyl carbonate

An In-Depth Technical Guide to m-PEG3-4-Nitrophenyl Carbonate: Principles and Practices in Bioconjugation

Abstract

This technical guide provides a comprehensive overview of methoxy-tri(ethylene glycol)-4-nitrophenyl carbonate (m-PEG3-4-nitrophenyl carbonate), a discrete polyethylene glycol (PEG) reagent for bioconjugation. From the perspective of a Senior Application Scientist, this document delves into the foundational chemistry, reaction mechanisms, practical applications, and analytical characterization pertinent to its use. We will explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The guide presents detailed protocols, troubleshooting advice, and the necessary theoretical grounding to empower users to effectively employ this versatile linker in modifying proteins, peptides, and other amine-containing biomolecules.

Foundational Chemistry of m-PEG3-4-Nitrophenyl Carbonate

The efficacy of any bioconjugation strategy begins with a thorough understanding of the reagent's chemical identity and properties. m-PEG3-4-nitrophenyl carbonate is a heterobifunctional linker, meaning it possesses two different functional ends: a chemically inert methoxy-capped PEG chain and a highly reactive 4-nitrophenyl carbonate group.

Molecular Profile

A precise understanding of the reagent's physical and chemical properties is paramount for accurate experimental design, including calculating molar excess and preparing stock solutions.

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-methoxyethoxy)ethyl (4-nitrophenyl) carbonate | [1] |

| Synonyms | m-PEG3-NPC, Methoxy(PEG)3 4-nitrophenyl carbonate | [1][2] |

| CAS Number | 105108-59-6 | [1][3] |

| Chemical Formula | C₁₂H₁₅NO₇ | [1] |

| Molecular Weight | 285.25 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Purity | Typically >95% | [1][3] |

| Solubility | Soluble in DMSO, DMF, DCM | [1][4] |

The PEG Moiety: Understanding the "m-PEG3" Component

The "m-PEG3" portion of the molecule consists of a short, monodisperse chain of three ethylene glycol units capped with a methoxy group (CH₃O-). Unlike traditional, polydisperse PEG polymers, this discrete chain length ensures that every modification adds a precise, defined mass to the target molecule. This is critically important in the development of therapeutics, where batch-to-batch consistency is essential. The hydrophilic and flexible nature of the PEG chain can improve the solubility and stability of the resulting conjugate.[5][6]

The Reactive Moiety: The Role of the 4-Nitrophenyl Carbonate Group

The 4-nitrophenyl carbonate (NPC) is an activated ester.[7][8] The electron-withdrawing nitro group on the phenol ring makes the 4-nitrophenoxide a very good leaving group. This "activation" renders the adjacent carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles, primarily the primary amines found on biomolecules.[9] This reactivity is the cornerstone of its function as a PEGylation reagent.

Storage, Stability, and Handling

Expert Insight: The single most common point of failure in PEGylation reactions is the degradation of the activated PEG reagent due to improper handling. The NPC ester is sensitive to moisture and will hydrolyze over time.

-

Long-Term Storage: Store at -20°C under dry conditions (desiccated).[1][10] A shelf life of over three years is achievable when stored correctly.[1]

-

Handling: Before use, allow the vial to warm to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold powder. Prepare stock solutions in a dry, aprotic solvent (e.g., DMSO, DMF) immediately before use.[11] Avoid repeated freeze-thaw cycles of stock solutions.

The Mechanism of Amine PEGylation

The conjugation of m-PEG3-4-nitrophenyl carbonate to a protein primarily targets the ε-amino group of lysine residues and the N-terminal α-amino group.[5][7] The reaction proceeds via a well-defined nucleophilic acyl substitution mechanism.

Principle of Nucleophilic Acyl Substitution

The reaction is initiated by the lone pair of electrons on the nitrogen of a deprotonated primary amine (-NH₂) acting as a nucleophile. This amine attacks the electrophilic carbonyl carbon of the carbonate group. A transient tetrahedral intermediate is formed, which then collapses, expelling the stable 4-nitrophenoxide ion.[7][9]

Caption: Mechanism of amine modification using m-PEG-NPC.

Formation of the Stable Urethane Linkage

The final product is a PEGylated protein where the PEG linker is attached via a highly stable urethane (also known as carbamate) bond.[9][12] This stability is a key advantage, ensuring the PEG moiety remains attached to the biomolecule under physiological conditions.

Reaction Kinetics and Influencing Factors

-

pH: This is the most critical parameter. The reacting amine must be in its unprotonated, nucleophilic state. Therefore, the reaction pH should be slightly above the pKa of the target amino groups. For lysine residues (pKa ≈ 10.5), a pH range of 8.0-9.5 is typical.[7] However, a competing reaction, the hydrolysis of the NPC ester, also accelerates at higher pH.[13] The optimal pH is therefore a trade-off between maximizing amine reactivity and minimizing reagent hydrolysis. A pH of 7.5 to 8.5 is often a good starting point.

-

Stoichiometry: The molar ratio of the PEG reagent to the protein will influence the degree of PEGylation (the average number of PEGs attached per protein). A higher molar excess will generally lead to a higher degree of modification. This must be optimized empirically for each specific protein.

-

Temperature and Time: Most PEGylation reactions are performed at room temperature for 1-4 hours or at 4°C overnight to better control the reaction rate and maintain protein stability.

Comparison with Other Amine-Reactive Chemistries

Compared to the widely used N-hydroxysuccinimide (NHS) esters, NPC esters are generally less reactive.[7] This lower reactivity can be advantageous, providing a longer hydrolysis half-life and potentially allowing for greater selectivity in the modification of more accessible or more nucleophilic amine groups by carefully controlling reaction times.[13][14]

Practical Application: A Step-by-Step Protocol for Protein Modification

This section provides a self-validating protocol for the PEGylation of a model protein. The key to a self-validating system is the inclusion of a real-time monitoring step.

Pre-reaction Considerations

-

Protein Purity: The protein solution should be of high purity and free from other amine-containing compounds (e.g., Tris buffer, ammonium salts) that would compete with the reaction. Dialyze or buffer-exchange the protein into an amine-free buffer such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer.

-

Buffer Selection: A buffer with a pKa between 7.5 and 8.5 is ideal. 100 mM sodium phosphate or 100 mM sodium bicarbonate buffers are common choices.

-

Reagent Preparation: Prepare a concentrated stock solution (e.g., 100 mM) of m-PEG3-4-nitrophenyl carbonate in anhydrous DMSO. Causality: Using a concentrated stock minimizes the amount of organic solvent added to the aqueous protein solution, reducing the risk of protein denaturation.

Detailed Experimental Workflow

Caption: Workflow for a typical protein PEGylation experiment.

Step-by-Step Protocol for a Model Protein PEGylation

-

Protein Preparation: Prepare a 1 mg/mL solution of the model protein (e.g., Bovine Serum Albumin, BSA) in 100 mM sodium phosphate buffer, pH 8.0.

-

Reagent Preparation: Prepare a 100 mM stock solution of m-PEG3-4-nitrophenyl carbonate in anhydrous DMSO (28.5 mg in 1 mL).

-

Initiate Reaction: To 1 mL of the protein solution, add a calculated volume of the PEG stock solution to achieve a 10-fold molar excess of the PEG reagent over the protein. Add the DMSO stock slowly while gently vortexing to ensure mixing without causing protein precipitation.

-

Incubation: Allow the reaction to proceed at room temperature for 2 hours with gentle stirring.

-

Reaction Monitoring (Optional but Recommended): At time points (e.g., 0, 15, 30, 60, 120 min), take a small aliquot (e.g., 10 µL) and measure the absorbance at 405 nm. An increase in absorbance confirms the release of p-nitrophenol and thus, the progress of the reaction.[9][13]

-

Quenching: Stop the reaction by adding a final concentration of 50 mM Tris or glycine. The primary amine in the quenching agent will react with any remaining active NPC-PEG.

-

Purification: Remove unreacted PEG reagent, p-nitrophenol, and quenching agent by size-exclusion chromatography (SEC) or dialysis.

Real-Time Reaction Monitoring via p-Nitrophenol Release

The release of the p-nitrophenol byproduct provides a convenient spectrophotometric method for tracking the reaction.[9][14] By measuring the absorbance at ~405 nm, one can quantify the amount of released p-nitrophenol (Extinction coefficient ε₄₀₅ ≈ 18,000 M⁻¹cm⁻¹ at alkaline pH) and correlate it to the amount of PEG reagent that has reacted. This provides an internal validation that the reaction is proceeding as expected.

Characterization of the PEGylated Product

Post-purification analysis is essential to confirm the success of the conjugation and determine the quality of the product.

Objectives of Characterization

-

Purity: Ensure the final product is free from unreacted protein and reagents.

-

Degree of PEGylation (DoP): Determine the average number of PEG molecules conjugated to each protein.

-

Integrity: Confirm the protein has not been denatured or aggregated during the process.

Chromatographic Methods

-

Size-Exclusion Chromatography (SEC-HPLC): This is a primary method for assessing purity. The PEGylated protein will have a larger hydrodynamic radius and thus elute earlier than the unmodified protein.[15]

-

Reversed-Phase Chromatography (RP-HPLC): Can also be used to separate species with different numbers of attached PEG chains, as the hydrophilic PEG moiety reduces the retention time on a hydrophobic column.[16][17]

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming covalent modification.[16] ESI-MS or MALDI-TOF can be used to measure the mass of the conjugate. The mass increase should correspond to integer multiples of the m-PEG3 moiety's mass (285.25 Da minus the mass of the leaving group), allowing for a precise determination of the DoP.

Electrophoretic Analysis (SDS-PAGE)

A simple, qualitative method to visualize the result. The PEGylated protein will show a shift to a higher apparent molecular weight on the gel compared to the unmodified protein. The band for the modified protein may appear more diffuse due to the heterogeneity of the PEGylation sites.

Data Interpretation: A Hypothetical Example

| Analysis Technique | Unmodified Protein (Control) | PEGylated Product (Expected) | Insight Gained |

| SDS-PAGE | Sharp band at ~66 kDa | Diffuse band shifted to >67 kDa | Qualitative confirmation of mass increase. |

| SEC-HPLC | Single peak at 12.5 min | Main peak at 11.8 min, small peak at 12.5 min | Purity assessment; confirms larger size. |

| MALDI-TOF MS | Peak at 66,400 Da | Distribution of peaks at 66,666 Da, 66,932 Da, etc. | Confirms DoP of 1, 2, etc. (Mass of PEG - H = ~266 Da added per site). |

Troubleshooting and Advanced Considerations

| Problem | Possible Cause(s) | Solution(s) |

| Low/No Reaction | 1. Hydrolyzed/degraded PEG reagent. 2. Suboptimal pH (too low). 3. Presence of competing amines in buffer. | 1. Use fresh reagent; handle properly. 2. Increase buffer pH to 8.0-8.5. 3. Buffer-exchange protein into an amine-free buffer. |

| Protein Precipitation | 1. High concentration of organic solvent (DMSO). 2. Protein instability at the reaction pH. | 1. Use a more concentrated PEG stock; add slowly while mixing. 2. Perform reaction at 4°C; screen for optimal pH. |

| High Polydispersity | 1. Reaction time too long. 2. Molar excess of PEG reagent too high. | 1. Reduce reaction time; monitor progress. 2. Optimize the molar ratio of PEG to protein. |

Conclusion

m-PEG3-4-nitrophenyl carbonate is a powerful and precise tool for the modification of biomolecules. Its discrete nature and well-understood reactivity profile make it an excellent choice for applications requiring high degrees of control and reproducibility. By understanding the underlying chemical principles, carefully controlling reaction parameters—especially pH and reagent handling—and employing robust analytical techniques, researchers can successfully leverage this reagent to enhance the properties of therapeutic and diagnostic biomolecules.

References

-

Lecchi, P. et al. (2021). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology. [Link]

-

LabSolutions. m-PEG3-4-nitrophenyl carbonate. [Link]

-

JenKem Technology. Activated PEGs for Amine PEGylation. [Link]

-

Xie, L. et al. (2012). Characterization of Potential Degradation Products in a PEGylating Reagent 20 kDa Monomethoxy Polyethylene Glycol Propionaldehyde by RP-HPLC, APCI-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Pagan, R. et al. (2005). PEGylation of Proteins: A Structural Approach. BioPharm International. [Link]

-

Nanocs. Nitrophenyl carbonate PEG nitrophenyl carbonate. [Link]

-

Poovi, G. et al. (2018). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. European Journal of Applied Sciences. [Link]

-

Al-Azzam, W. et al. (2022). The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. Molecules. [Link]

-

Interchim. PEGylation reagents. [Link]

- Google Patents.

-

Suk, J. S. et al. (2021). Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. Polymers. [Link]

-

Jevsevar, S. et al. (2010). Protein PEGylation Process: An overview of chemistry. European Pharmaceutical Review. [Link]

-

Glyco MindSynth. m-PEG9-4-nitrophenyl carbonate. [Link]

-

Xi'an Qiyue Biological Technology Co., Ltd. m-PEG3-4-nitrophenyl carbonate, CAS: 105108-59-6. [Link]

-

JenKem Technology. Methoxy PEG Nitrophenyl Carbonate. [Link]

-

González, M. et al. (2015). Novel reactive PEG for amino group conjugation. RSC Advances. [Link]

-

Kennedy, S. et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega. [Link]

- Google Patents.

-

Fishburn, C. S. (2008). The impact of PEGylation on biological therapies. Biodrugs. [Link]

-

Um, I. H. et al. (2010). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. The Journal of Organic Chemistry. [Link]

-

Reagent Instrument Network. m-PEG3-4-nitrophenyl carbonate. [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. mPEG-NPC | Biopharma PEG [biochempeg.com]

- 3. m-PEG3-4-nitrophenyl carbonate,CAS:105108-59-6 [qiyuebio.com]

- 4. Azido-PEG3-4-nitrophenyl carbonate, 1422540-98-4 | BroadPharm [broadpharm.com]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nitrophenyl Carbonate | BroadPharm [broadpharm.com]

- 9. nbinno.com [nbinno.com]

- 10. labsolu.ca [labsolu.ca]

- 11. nanocs.net [nanocs.net]

- 12. interchim.fr [interchim.fr]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Methoxy PEG Nitrophenyl Carbonate [jenkemusa.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of m-PEG3-4-nitrophenyl carbonate for Bioconjugation

This technical guide provides a comprehensive exploration of the mechanism of action and practical application of methoxy-poly(ethylene glycol)3-4-nitrophenyl carbonate (m-PEG3-4-nitrophenyl carbonate). Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental chemistry, reaction kinetics, and strategic considerations for leveraging this versatile PEGylation reagent in the development of advanced bioconjugates.

Introduction: The Strategic Imperative of PEGylation

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic biomolecules, a process known as PEGylation, is a cornerstone of modern drug development. This strategy is widely employed to enhance the pharmacokinetic and pharmacodynamic properties of proteins, peptides, and other biologics. The benefits of PEGylation are manifold, including improved aqueous solubility, extended circulatory half-life, reduced immunogenicity, and enhanced stability against proteolytic degradation.[1] The choice of the activating group on the PEG linker is a critical determinant of the success and reproducibility of the conjugation strategy. Among the diverse array of amine-reactive reagents, m-PEG3-4-nitrophenyl carbonate (m-PEG3-NPC) offers a unique combination of reactivity, stability, and reaction monitoring capabilities.[2]

The Core Mechanism: Nucleophilic Acyl Substitution

The utility of m-PEG3-4-nitrophenyl carbonate lies in its activated carbonate ester functionality. This group is highly susceptible to nucleophilic attack by primary amines, such as the ε-amino group of lysine residues and the α-amino group at the N-terminus of proteins. The reaction proceeds via a nucleophilic acyl substitution mechanism, culminating in the formation of a highly stable urethane (carbamate) linkage and the stoichiometric release of 4-nitrophenol (pNP).[2]

The release of the chromogenic p-nitrophenol, which absorbs light at approximately 400-405 nm, provides a convenient real-time method for monitoring the progress of the conjugation reaction spectrophotometrically.[3]

Reaction Pathway

Caption: A streamlined workflow for the PEGylation of a protein using m-PEG3-NPC, from reagent preparation to final characterization.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low PEGylation Yield | - Hydrolysis of m-PEG3-NPC- Suboptimal pH- Insufficient molar excess of PEG reagent | - Ensure anhydrous conditions for reagent storage and preparation.- Optimize reaction pH (typically 7.0-8.5).- Increase the molar ratio of PEG reagent to protein. |

| Protein Aggregation | - High protein concentration- Inappropriate buffer conditions | - Perform the reaction at a lower protein concentration.- Screen different buffer systems and ionic strengths. |

| Lack of Selectivity | - Reaction pH is too high | - Lower the reaction pH to the 6.5-7.5 range to favor N-terminal modification. |

| Difficulty in Purification | - Similar hydrodynamic radii of PEGylated species | - Employ ion-exchange chromatography (IEX) in addition to SEC for better separation of isomers. |

Conclusion

m-PEG3-4-nitrophenyl carbonate is a robust and versatile reagent for the PEGylation of proteins and other biomolecules. Its well-defined mechanism of action, which results in the formation of a stable urethane linkage, coupled with the ability to monitor the reaction in real-time, makes it an attractive choice for drug development professionals. A thorough understanding of the influence of reaction parameters, particularly pH, is crucial for achieving the desired degree of PEGylation and for controlling the selectivity of the modification. By following a well-designed experimental protocol and employing appropriate characterization techniques, researchers can confidently utilize m-PEG3-NPC to develop novel bioconjugates with enhanced therapeutic potential.

References

- Fontana, A., et al. (2008). Site-specific modification and PEGylation of pharmaceutical proteins mediated by transglutaminase. Advanced Drug Delivery Reviews, 60(1), 13-28.

-

González, M., et al. (2015). Novel reactive PEG for amino group conjugation. RSC Advances, 5(18), 13737-13744. [Link]

- Harris, J. M., & Chess, R. B. (2003). Effect of PEGylation on pharmaceuticals. Nature Reviews Drug Discovery, 2(3), 214-221.

- Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). PEGylation of therapeutic proteins. Biotechnology journal, 5(1), 113-128.

- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451-1458.

Sources

m-PEG3-4-nitrophenyl carbonate properties and specifications

An In-depth Technical Guide to m-PEG3-4-nitrophenyl carbonate: Properties, Mechanisms, and Applications

Introduction

In the landscape of biopharmaceutical development, the strategic modification of therapeutic molecules to enhance their clinical efficacy is paramount. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, stands out as a clinically validated and widely adopted strategy to improve the pharmacokinetic and pharmacodynamic profiles of proteins, peptides, and small-molecule drugs.[1][2] This modification can increase hydrodynamic size, leading to reduced renal clearance, prolonged circulatory half-life, enhanced stability, and decreased immunogenicity.[1][3][4][5]

The success of any PEGylation strategy hinges on the choice of a suitable activated PEG reagent. Among the diverse chemistries available for targeting primary amine groups, m-PEG3-4-nitrophenyl carbonate has emerged as a valuable tool. This guide, written from the perspective of a senior application scientist, provides an in-depth exploration of m-PEG3-4-nitrophenyl carbonate, elucidating its core properties, mechanism of action, and proven applications to empower researchers in its effective utilization.

Core Properties and Specifications

Understanding the fundamental properties of a reagent is the bedrock of reproducible and successful experimentation. m-PEG3-4-nitrophenyl carbonate is a discrete, monodisperse PEG linker, meaning it has a precise and defined molecular weight, which is critical for ensuring homogeneity in the final conjugate. Its key specifications are summarized below.

| Property | Specification | Source(s) |

| Chemical Name | 2-(2-methoxyethoxy)ethyl (4-nitrophenyl) carbonate | [6] |

| Synonyms | m-PEG3-NPC | [6] |

| CAS Number | 105108-59-6 | [6][7][8] |

| Chemical Formula | C12H15NO7 | [6] |

| Molecular Weight | 285.25 g/mol | [6] |

| Appearance | White to off-white solid powder | [6][9] |

| Purity | Typically ≥95% | [6][8][10] |

Mechanism of Action: The Chemistry of Amine Modification

The utility of m-PEG3-4-nitrophenyl carbonate lies in its reactive 4-nitrophenyl carbonate (NPC) group, an activated ester designed for efficient reaction with nucleophilic primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group on proteins.[11][12][13]

The conjugation reaction proceeds via a nucleophilic acyl substitution mechanism. The causality is as follows:

-

Nucleophilic Attack: The reaction is typically conducted in a buffer at a slightly alkaline pH (e.g., pH 7.0-9.0).[1][9] This is a critical parameter, as it ensures that the target primary amine groups are in their deprotonated, nucleophilic state (-NH2). The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the NPC group.[9][11]

-

Formation of Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, resulting in the expulsion of the 4-nitrophenoxide ion. This ion is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting negative charge through resonance.[11]

-

Stable Bond Formation: The final result is the formation of a highly stable urethane (carbamate) linkage between the PEG molecule and the target amine.[11][14][15] This covalent bond is significantly more resistant to hydrolysis than the ester bonds formed by some other PEGylation reagents, ensuring the long-term stability of the conjugate in vivo.[12][16]

A significant advantage of this chemistry is the release of 4-nitrophenol (pNP) as a chromogenic byproduct.[9][11] The accumulation of pNP can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 400 nm, providing a real-time method to track the progress of the PEGylation reaction.[11][16][17] This intrinsic self-validating feature allows for precise control over the reaction kinetics and the degree of modification.

Core Applications in Research and Drug Development

The properties of m-PEG3-4-nitrophenyl carbonate make it a versatile tool for a range of applications, primarily centered on improving the therapeutic properties of biomolecules.

Protein and Peptide PEGylation

The primary application is the PEGylation of protein and peptide therapeutics.[18] By conjugating one or more m-PEG3 chains, researchers can significantly alter a biopharmaceutical's properties:

-

Extended Half-Life: The increased hydrodynamic volume of the PEGylated protein reduces its rate of clearance by the kidneys.[1]

-

Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the protein surface, preventing recognition by the immune system.[3][5]

-

Enhanced Stability: PEGylation can protect proteins from proteolytic degradation.

-

Improved Solubility: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic proteins or peptides.[1]

Small-Molecule Drug Delivery

m-PEG3-NPC can be used to conjugate small-molecule drugs that contain a primary or secondary amine. This is a foundational step in the construction of more complex drug delivery systems, such as Antibody-Drug Conjugates (ADCs) or PEGylated liposomes, where the PEG linker enhances solubility and circulation time.[4][]

Linker for Proteolysis Targeting Chimeras (PROTACs)

In the rapidly advancing field of targeted protein degradation, PROTACs utilize a bifunctional molecule to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's destruction.[20] The linker connecting the target-binding and ligase-binding moieties is critical for efficacy. Short, discrete PEG linkers like m-PEG3-NPC are valuable building blocks for synthesizing these constructs, providing the necessary spacing and solubility for optimal ternary complex formation.[20]

Experimental Workflow: A Protocol for Protein PEGylation

This section provides a self-validating, step-by-step protocol for the PEGylation of a model protein containing reactive lysine residues. The causality behind each step is explained to ensure robust and reproducible outcomes.

Materials and Reagents

-

Protein of interest (e.g., Lysozyme, BSA)

-

m-PEG3-4-nitrophenyl carbonate

-

Reaction Buffer: 100 mM sodium phosphate or sodium carbonate buffer, pH 8.0. Causality: This pH ensures the target amines are sufficiently nucleophilic without causing significant protein denaturation or rapid hydrolysis of the NPC reagent.

-

Anhydrous Dimethyl sulfoxide (DMSO). Causality: m-PEG3-NPC is readily soluble in organic solvents like DMSO.[6][14] Using an anhydrous solvent prevents premature hydrolysis of the reagent before it is added to the aqueous reaction.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Purification System: Dialysis membrane (appropriate MWCO) or a Size Exclusion Chromatography (SEC) column.

-

Spectrophotometer.

Step-by-Step Methodology

-

Protein Solution Preparation:

-

Prepare a solution of the target protein in the Reaction Buffer at a known concentration (e.g., 2-5 mg/mL).

-

Expert Insight: Avoid buffers containing primary amines (e.g., Tris, Glycine) as they will compete with the target protein for reaction with the PEG reagent.

-

-

PEG Reagent Preparation:

-

Immediately before use, weigh the required amount of m-PEG3-4-nitrophenyl carbonate. The molar ratio of PEG to protein is a critical variable that must be optimized to achieve the desired degree of PEGylation. Start with a range of ratios (e.g., 5:1, 10:1, 20:1 moles of PEG per mole of protein).

-

Dissolve the m-PEG3-NPC in a minimal volume of anhydrous DMSO to create a concentrated stock solution.[6]

-

-

PEGylation Reaction:

-

While gently stirring the protein solution, add the dissolved m-PEG3-NPC stock solution dropwise. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction at room temperature or 4°C. Reaction times can vary from 1 hour to overnight, depending on the reactivity of the protein.

-

-

Reaction Monitoring (Optional but Recommended):

-

Periodically take a small aliquot of the reaction mixture and measure its absorbance at 400 nm to monitor the release of 4-nitrophenol. The reaction is complete when the absorbance plateaus.[17]

-

-

Quenching the Reaction:

-

Once the desired reaction time is reached, add the Quenching Buffer to a final concentration of ~50 mM. The excess primary amines in Tris will react with any remaining m-PEG3-NPC, stopping the reaction.

-

-

Purification of the Conjugate:

-

Remove the unreacted PEG reagent, 4-nitrophenol byproduct, and quenching agent.

-

Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) using a membrane with a molecular weight cut-off (MWCO) that retains the PEGylated protein while allowing small molecules to diffuse out.

-

Size Exclusion Chromatography (SEC): For higher resolution, SEC can effectively separate the larger PEGylated protein from unreacted protein and smaller contaminants.

-

-

Analysis and Characterization:

-

SDS-PAGE: Compare the PEGylated product with the starting protein. Successful PEGylation will result in a band shift to a higher apparent molecular weight.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the exact mass and determine the distribution of PEGylated species (mono-, di-, poly-PEGylated).

-

Functional Assay: Perform a relevant bioassay to confirm that the PEGylated protein retains its desired biological activity.

-

Handling, Storage, and Safety

Proper handling and storage are critical to maintain the reactivity of m-PEG3-4-nitrophenyl carbonate and ensure user safety.

-

Storage: The reagent is sensitive to moisture. Store desiccated at -20°C for long-term stability (months to years).[6][7][9][21] For short-term storage (days to weeks), 0-4°C is acceptable.[6] Always allow the vial to warm to room temperature before opening to prevent condensation.

-

Handling: This product should be handled only by personnel trained in handling potentially hazardous chemicals.[21] It is classified as an acute toxin if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[21]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[21][22] Work in a well-ventilated area or a chemical fume hood.

Conclusion

m-PEG3-4-nitrophenyl carbonate is a highly effective, amine-reactive PEGylation reagent that offers researchers precise control over the modification of proteins, peptides, and other amine-containing molecules. Its key advantages—formation of a stable urethane bond, a discrete PEG length for conjugate homogeneity, and a built-in chromogenic marker for reaction monitoring—make it a reliable choice for developing next-generation biotherapeutics. By understanding the underlying chemical principles and following robust experimental protocols as outlined in this guide, scientists can confidently leverage this reagent to advance their drug development programs.

References

-

Reagent Instrument Network. (n.d.). m-PEG3-4-nitrophenyl carbonate. Retrieved from [Link]

-

LabSolutions. (n.d.). m-PEG3-4-nitrophenyl carbonate. Retrieved from [Link]

-

Xi'an Qiyue Biotechnology Co., Ltd. (n.d.). m-PEG3-4-nitrophenyl carbonate, CAS: 105108-59-6. Retrieved from [Link]

-

Nanocs. (n.d.). Nitrophenyl carbonate PEG nitrophenyl carbonate, Technical Data Sheet. Retrieved from [Link]

-

JenKem Technology. (2024). Activated PEGs for Amine PEGylation. Retrieved from [Link]

-

Decher, F. (2011). Development of novel PEGylation approaches based on non-covalent interactions. Ludwig-Maximilians-Universität München. Retrieved from [Link]

-

Interchim. (n.d.). PEGylation reagents. Retrieved from [Link]

-

Glyco MindSynth. (n.d.). Azido-PEG3-4-nitrophenyl carbonate. Retrieved from [Link]

-

JenKem Technology. (n.d.). Methoxy PEG Nitrophenyl Carbonate. Retrieved from [Link]

-

Vaillard, V. A., et al. (2020). mPEG–NHS carbonates: Effect of alkyl spacers on the reactivity: Kinetic and mechanistic insights. Journal of Polymer Science. Retrieved from [Link]

-

González, M., et al. (2015). Novel reactive PEG for amino group conjugation. RSC Advances, 5(18), 13751-13758. Retrieved from [Link]

-

Shkirin, P., et al. (2022). To PEGylate or not to PEGylate: immunological properties of nanomedicine's most popular component, poly(ethylene) glycol and its alternatives. Nanoscale, 14(3), 721-751. Retrieved from [Link]

-

Glyco MindSynth. (n.d.). m-PEG9-4-nitrophenyl carbonate. Retrieved from [Link]

-

Medlife. (n.d.). m-PEG3-4-nitrophenyl carbonate. Retrieved from [Link]

Sources

- 1. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PEG Derivatives Apply in Drug Delivery and Diagnostics [zpeg.net]

- 5. creativepegworks.com [creativepegworks.com]

- 6. medkoo.com [medkoo.com]

- 7. labsolu.ca [labsolu.ca]

- 8. m-PEG3-4-nitrophenyl carbonate,CAS:105108-59-6 [qiyuebio.com]

- 9. nanocs.net [nanocs.net]

- 10. mPEG-NPC | Biopharma PEG [biochempeg.com]

- 11. nbinno.com [nbinno.com]

- 12. Activated PEGs for Amine PEGylation - JenKem [jenkemusa.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Azido-PEG3-4-nitrophenyl carbonate, 1422540-98-4 | BroadPharm [broadpharm.com]

- 15. interchim.fr [interchim.fr]

- 16. Methoxy PEG Nitrophenyl Carbonate [jenkemusa.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Methoxypolyethylene glycol p-nitrophenyl carbonate average mol wt 5,000 | Sigma-Aldrich [sigmaaldrich.cn]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. broadpharm.com [broadpharm.com]

- 22. Methoxypolyethylene glycol p-nitrophenyl carbonate average mol wt 5,000 | Sigma-Aldrich [sigmaaldrich.com]

Navigating the Solvent Landscape: An In-depth Technical Guide to the Solubility of m-PEG3-4-nitrophenyl carbonate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Solubility in PEGylation

In the realm of bioconjugation and drug delivery, the modification of proteins, peptides, and nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone technique for improving therapeutic efficacy. This process can enhance bioavailability, stability, and solubility while reducing the immunogenicity of the parent molecule. The success of any PEGylation strategy hinges on the precise control of the reaction conditions, which fundamentally begins with the dissolution of the PEGylating agent.

This guide provides a comprehensive technical overview of the solubility of a specific, short-chain activated PEG derivative: m-PEG3-4-nitrophenyl carbonate (m-PEG3-NPC). As a Senior Application Scientist, the insights presented herein are a synthesis of established physicochemical principles and field-proven methodologies, designed to empower researchers to confidently and effectively utilize this versatile reagent. We will delve into the nuanced solubility profile of m-PEG3-NPC across a spectrum of common organic solvents, provide a robust, self-validating protocol for experimental solubility determination, and explore the key factors that govern its dissolution.

I. Core Concepts: Understanding the Solubility Profile of m-PEG3-4-nitrophenyl carbonate

m-PEG3-4-nitrophenyl carbonate is an amphiphilic molecule, featuring a hydrophilic tri-ethylene glycol backbone and a more hydrophobic 4-nitrophenyl carbonate active ester. This dual nature dictates its solubility, allowing it to be soluble in a range of polar and non-polar organic solvents. The 4-nitrophenyl carbonate group is reactive towards primary amines, making this reagent particularly useful for the modification of lysine residues and N-termini of proteins.

Physicochemical Properties at a Glance:

| Property | Value | Source |

| Chemical Formula | C12H15NO7 | [1] |

| Molecular Weight | 285.25 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Purity | >96% (typical) | [1] |

Qualitative and Estimated Quantitative Solubility Data

| Solvent | Type | Polarity | Qualitative Solubility | Estimated Quantitative Solubility (mg/mL at 25°C) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Soluble | > 50 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Soluble | > 50 |

| Dichloromethane (DCM) | Polar Aprotic | Moderate | Soluble | > 50 |

| Chloroform | Polar Aprotic | Moderate | Soluble | > 50 |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Soluble | Soluble |

| Acetonitrile (ACN) | Polar Aprotic | Moderate | Soluble | Soluble |

| Methanol | Polar Protic | High | Less Soluble | 10 - 50 |

| Ethanol | Polar Protic | High | Less Soluble | 10 - 50 |

| Toluene | Non-polar Aromatic | Low | Less Soluble | < 10 |

| Diethyl Ether | Non-polar | Low | Insoluble | < 1 |

| Hexane | Non-polar | Low | Insoluble | < 1 |

Note: "Soluble" indicates good solubility based on general properties of similar PEG derivatives, but precise quantitative data is not available.

II. The Causality Behind Solubility: Factors at Play

The solubility of m-PEG3-4-nitrophenyl carbonate is a multifactorial phenomenon. Understanding these factors is key to predicting its behavior and troubleshooting any dissolution issues.

-

Solvent Polarity: As an amphiphilic molecule, m-PEG3-NPC dissolves best in polar aprotic solvents like DMSO, DMF, and DCM, which can effectively solvate both the polar PEG chain and the less polar nitrophenyl carbonate group. Its solubility is lower in polar protic solvents like alcohols, where hydrogen bonding with the solvent can compete with intra- and intermolecular interactions. In non-polar solvents like hexane and ether, the hydrophilic PEG chain prevents dissolution.

-

Temperature: Generally, the solubility of PEG derivatives in organic solvents increases with temperature.[2] Increased thermal energy helps to overcome the lattice energy of the solid and disrupt intermolecular forces, facilitating dissolution. However, it is crucial to note that activated PEGs like m-PEG3-NPC can be susceptible to hydrolysis, especially at elevated temperatures in the presence of moisture.

-

PEG Chain Length: While this guide focuses on the m-PEG3 derivative, it is a general principle that for PEG derivatives, solubility in organic solvents tends to decrease as the PEG chain length (and thus molecular weight) increases.[2]

-

Presence of Water: m-PEG3-NPC is sensitive to hydrolysis, particularly in aqueous solutions at neutral to basic pH.[4] When working with organic solvents, it is imperative to use anhydrous grades to prevent the degradation of the reactive 4-nitrophenyl carbonate group.

Caption: Key factors modulating the solubility of m-PEG3-NPC.

III. A Self-Validating Protocol for Experimental Solubility Determination

To ensure technical accuracy and reproducibility, the following protocol details a robust method for determining the solubility of m-PEG3-4-nitrophenyl carbonate in a chosen organic solvent. This protocol combines the reliable shake-flask method for achieving equilibrium solubility with a specific UV-Vis spectrophotometric method for quantification of the 4-nitrophenyl carbonate group.[5][6]

A. The Shake-Flask Method for Equilibrium Solubility

This method is considered the gold standard for determining the thermodynamic solubility of a compound.[5]

Materials:

-

m-PEG3-4-nitrophenyl carbonate

-

Anhydrous organic solvent of choice (e.g., DMSO, DCM, DMF)

-

Scintillation vials or other sealable glass containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of m-PEG3-4-nitrophenyl carbonate to a known volume of the desired solvent in a sealed vial. A starting point of ~50 mg of solute to 5 mL of solvent is recommended. The key is to have undissolved solid remaining at the end of the experiment.

-

Equilibration: Place the sealed vials on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks at 48 and 72 hours to ensure the concentration is no longer changing.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining suspended particles, filter the supernatant through a 0.22 µm syringe filter.

-

Dilution: Accurately dilute the filtered supernatant with the same anhydrous solvent to a concentration that will fall within the linear range of the analytical method described below.

B. Quantification by UV-Vis Spectrophotometry

The 4-nitrophenyl carbonate group has a distinct absorbance profile upon hydrolysis, which can be exploited for accurate quantification.[6]

Materials:

-

Filtered and diluted supernatant from the shake-flask method

-

1 M Sodium Hydroxide (NaOH)

-

Anhydrous organic solvent used for solubility determination

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Standard Curve Preparation:

-

Prepare a stock solution of m-PEG3-4-nitrophenyl carbonate of a known concentration in the chosen anhydrous organic solvent.

-

Create a series of standards by serial dilution of the stock solution.

-

For each standard, take a known volume and add it to a solution of 1 M NaOH. The final concentration of the organic solvent should be kept low and consistent across all standards and samples to avoid solvent effects on the absorbance.

-

Allow the hydrolysis reaction to proceed for at least 30 minutes.

-

-

Sample Preparation: Prepare the unknown sample in the same manner as the standards, by adding a known volume of the diluted supernatant to 1 M NaOH.

-

Absorbance Measurement: Measure the absorbance of the hydrolyzed standards and the sample at 405 nm. Use a blank solution containing the same concentration of organic solvent in 1 M NaOH.

-

Concentration Determination: Plot a standard curve of absorbance versus the concentration of the standards. Use the linear regression of this curve to determine the concentration of m-PEG3-4-nitrophenyl carbonate in the diluted supernatant.

-

Solubility Calculation: Multiply the determined concentration by the dilution factor to obtain the solubility of m-PEG3-4-nitrophenyl carbonate in the chosen solvent at the specified temperature.

Caption: Workflow for the experimental determination of solubility.

IV. Conclusion: Empowering Your Research with Foundational Knowledge

A thorough understanding of the solubility of m-PEG3-4-nitrophenyl carbonate is not merely a procedural step but a foundational requirement for the successful design and execution of PEGylation experiments. While this guide provides a robust framework of qualitative data, estimated quantitative values, and a detailed experimental protocol, it is the hands-on determination of solubility under your specific laboratory conditions that will yield the most accurate and reliable results. By investing the effort to experimentally verify the solubility of this critical reagent, you are ensuring the integrity and reproducibility of your research, paving the way for advancements in drug development and bioconjugate chemistry.

V. References

-

BenchChem. An In-depth Technical Guide to the Solubility of m-PEG16-alcohol. Link

-

MedChemExpress. m-PEG3-Amine. Link

-

Thermo Fisher Scientific. Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Link

-

Thermo Fisher Scientific. Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Link

-

BenchChem. A Comprehensive Technical Guide to the Solubility of HO-PEG15-OH. Link

-

LabSolutions. m-PEG3-4-nitrophenyl carbonate. Link

-

Analytical Measurement of PEGylated Molecules. Molecular Pharmaceutics. Link

-

World Health Organization. Annex 4: Guidance on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of biopharmaceutics classification system-based biowaiver. Link

-

BOC Sciences. High performance liquid chromatography (HPLC) Technique.

-

MedKoo. m-PEG3-4-nitrophenyl carbonate. Link

-

BenchChem. Technical Support Center: Enhancing the Solubility of m-PEG7-4-nitrophenyl carbonate Conjugates. Link

-

Nanocs. Nitrophenyl carbonate PEG nitrophenyl carbonate. Link

-

BroadPharm. m-PEG3-acid. Link

-

Enhanced Aqueous Solubility of Long Wavelength Voltage-Sensitive Dyes by Covalent Attachment of Polyethylene Glycol. PLoS One. Link

-

MedChemExpress. Acid-PEG3-mono-methyl ester. Link

-

BroadPharm. m-PEG-Nitrophenyl Carbonate, MW 20,000. Link

-

BroadPharm. m-PEG3-NHS ester. Link

-

Nanocs. Methoxy Polyethylene Glycol Nitrophenyl Carbonate, mPEG-NPC. Link

-

Sigma-Aldrich. Methoxypolyethylene glycol p-nitrophenyl carbonate. Link

-

Invivochem. Methyl-PEG3-Ald. Link

-

MedChemExpress. Methyl-PEG3-bromide. Link

-

Conju-Probe. m-PEG3-acid. Link

-

Xi'an Qiyue Biotechnology Co., Ltd. m-PEG3-4-nitrophenyl carbonate,CAS:105108-59-6. Link

-

Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations. Journal of Pharmaceutical Sciences. Link

-

Effect of Molecular Weight on the Dissolution Profiles of PEG Solid Dispersions Containing Ketoprofen. Pharmaceutics. Link

-

Synthesis of four-arm poly(ethylene glycol)—nitrophenyl carbonate for PEG—peptide hydrogels. ResearchGate. Link

-

BOC Sciences. Nitrophenyl carbonate (NPC) PEG.

-

BroadPharm. m-PEG3-Amine. Link

-

An open-source automated PEG precipitation assay to measure the relative solubility of proteins with low material requirement. Scientific Reports. Link

-

Solubility of PEG in various solvents, Bagley diagram (d solvent : Hansen). ResearchGate. Link

-

BroadPharm. m-PEG2-4-nitrophenyl carbonate. Link

-

BenchChem. N-(PEG2-amine)-PEG3-acid in DMSO and DMF: A Technical Guide. Link

-

JenKem Technology USA. 4arm PEG Nitrophenyl Carbonate. Link

-

PubChem. Dichloromethane. Link

-

JenKem Technology. Activated PEGs for Amine PEGylation. Link

-

MedKoo Biosciences. m-PEG3-Tos. Link

-

Sigma-Aldrich. Introduction Specifications Materials. Link

-

What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? ResearchGate. Link

-

Biopharma PEG. mPEG-NPC. Link

Sources

Mastering the Stability of m-PEG3-4-nitrophenyl carbonate: An In-Depth Technical Guide for Researchers

For scientists and professionals in drug development, the precise and efficient modification of biomolecules is paramount. Poly(ethylene glycol) (PEG)ylation is a cornerstone technique for improving the therapeutic properties of proteins, peptides, and other drug candidates. Among the diverse portfolio of PEGylating reagents, m-PEG3-4-nitrophenyl carbonate stands out for its utility in amine modification. However, its efficacy is intrinsically linked to its chemical stability. This guide provides an in-depth exploration of the stability of m-PEG3-4-nitrophenyl carbonate, offering field-proven insights into its storage, handling, and quality control to ensure reproducible and optimal results in your research and development endeavors.

The Chemical Rationale: Understanding the Inherent Reactivity and Instability

The functionality of m-PEG3-4-nitrophenyl carbonate lies in the activated carbonate ester of 4-nitrophenol. This group is an excellent leaving group, facilitating the nucleophilic attack by primary amines (e.g., the ε-amino group of lysine residues in proteins) to form a stable urethane linkage.[1][2][] This reaction is efficient under mild basic conditions (pH 7-9).[4][5]

However, the very feature that makes it an effective PEGylating agent—the highly activated ester—also renders it susceptible to degradation, primarily through hydrolysis. Water molecules can act as nucleophiles, attacking the carbonyl carbon of the carbonate and leading to the release of 4-nitrophenol and the inactive m-PEG3-OH. This hydrolytic degradation is a critical factor to control, as it directly reduces the amount of active reagent available for your conjugation reaction, leading to lower yields and inconsistencies.

The rate of hydrolysis is significantly influenced by pH. In aqueous solutions, the hydrolysis of nitrophenyl esters is accelerated in basic conditions.[5][6] This underscores the importance of maintaining a dry environment during storage and handling.

Best Practices for Storage: Preserving the Integrity of Your Reagent

Proper storage is the first and most critical step in maintaining the stability and reactivity of m-PEG3-4-nitrophenyl carbonate. The primary goal is to minimize exposure to environmental factors that promote hydrolysis and other degradation pathways.

Key Storage Recommendations:

| Parameter | Condition | Rationale |

| Temperature | -20°C for long-term storage (months to years) | Reduces the rate of all chemical degradation reactions, including hydrolysis. |

| 0-4°C for short-term storage (days to weeks) | Suitable for reagents that will be used promptly. | |

| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen, which can contribute to oxidative degradation of the PEG backbone over time. |

| Moisture | Dry/Desiccated | Minimizes the primary degradation pathway of hydrolysis. The reagent should be stored in a tightly sealed container with a desiccant. |

| Light | Protected from light (amber vial or stored in the dark) | Prevents potential photo-degradation of the nitrophenyl group. |

These recommendations are crucial for ensuring that the reagent maintains its specified purity and reactivity over its shelf life, which can be greater than three years if stored properly.[7]

Handling Protocols: A Self-Validating System for Experimental Success

The stability of m-PEG3-4-nitrophenyl carbonate is not only a matter of long-term storage but also of proper handling during experimental setup. The following protocols are designed to minimize degradation and ensure the highest degree of reproducibility.

Reagent Equilibration and Weighing

-

Equilibration: Before opening, allow the reagent container to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold powder, which would accelerate hydrolysis.

-

Inert Atmosphere: If possible, perform weighing and aliquoting in a glove box or under a stream of dry inert gas (argon or nitrogen). This minimizes exposure to both moisture and oxygen.

-

Minimize Exposure: Work swiftly to minimize the time the container is open to the atmosphere. Tightly reseal the container immediately after use.

Preparation of Stock Solutions

-

Solvent Choice: Dissolve m-PEG3-4-nitrophenyl carbonate in a dry, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Ensure the solvent is of high purity and has a low water content.

-

Fresh Preparation: It is highly recommended to prepare stock solutions fresh for each experiment.[4] Avoid repeated freeze-thaw cycles of stock solutions, as this can introduce moisture and lead to degradation.

-

Storage of Stock Solutions: If short-term storage of a stock solution is unavoidable, store it at -20°C under an inert atmosphere. However, be aware that the stability in solution is significantly lower than in its solid form.

Caption: Experimental workflow for handling m-PEG3-4-nitrophenyl carbonate.

Quality Control: Verifying the Integrity of Your Reagent

For critical applications, it is prudent to verify the purity and activity of your m-PEG3-4-nitrophenyl carbonate, especially if it has been stored for an extended period or if you suspect improper handling.

Visual Inspection

A simple yet informative first step is a visual inspection. The reagent should be a white to off-white solid. Any significant discoloration or clumping may indicate degradation or moisture absorption.

Spectrophotometric Quantification of Activity

The activity of the reagent can be determined by quantifying the amount of 4-nitrophenol released upon complete hydrolysis. This is a reliable method to determine the percentage of active carbonate ester.

Protocol for Activity Determination:

-

Prepare a standard solution of 4-nitrophenol of known concentration in a basic buffer (e.g., 0.1 M NaOH).

-

Measure the absorbance of the 4-nitrophenol standard at 405 nm and determine its molar extinction coefficient.

-

Accurately weigh a small amount of the m-PEG3-4-nitrophenyl carbonate and dissolve it in the same basic buffer to induce complete and rapid hydrolysis.

-

Measure the absorbance of the hydrolyzed PEG solution at 405 nm.

-

Calculate the concentration of released 4-nitrophenol using the Beer-Lambert law and the predetermined extinction coefficient.

-

From this concentration, determine the percentage of active carbonate in your reagent. A similar method has been used to determine the level of NPC coupling in synthesized PEG-NPC.[8]

Chromatographic and Spectroscopic Analysis

For a more comprehensive assessment of purity, chromatographic and spectroscopic methods are employed.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) can be used to separate the active m-PEG3-4-nitrophenyl carbonate from its hydrolyzed counterpart (m-PEG3-OH) and other potential impurities.[9] The use of detectors such as a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) can provide quantitative information on the purity of the sample.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for confirming the chemical structure of the reagent and identifying impurities. The presence of the aromatic protons of the 4-nitrophenyl group is indicative of the active reagent. Integration of the PEG backbone protons against the aromatic protons can provide an estimate of the degree of functionalization.

Caption: Factors affecting the stability of m-PEG3-4-nitrophenyl carbonate.

Concluding Remarks: Ensuring Success in PEGylation

The stability of m-PEG3-4-nitrophenyl carbonate is a critical parameter that directly impacts the success and reproducibility of PEGylation experiments. By understanding the chemical basis of its instability, primarily its susceptibility to hydrolysis, researchers can implement robust storage and handling protocols. Adherence to the guidelines presented in this technical guide—from proper storage conditions to meticulous handling and quality control—will empower you to maximize the efficacy of this valuable reagent, leading to more consistent and reliable outcomes in your drug development and bioconjugation endeavors.

References

-

Sato, Y., et al. (2012). PEG-conjugation of bovine lactoferrin with linear PEG-p-nitrophenyl active esters at pH 5.0. Journal of Biotechnology, 164(2), 269-275. [Link]

-

Interchim. (n.d.). PEGylation reagents. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

Piras, C. C., et al. (2016). Synthesis of four-arm poly(ethylene glycol)—nitrophenyl carbonate for PEG—peptide hydrogels. ResearchGate. [Link]

-

Alhifthi, A., & Williams, S. J. (n.d.). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. [Link]

-

Al-Azzam, W., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Pharmaceuticals, 17(8), 1033. [Link]

-

JenKem Technology. (n.d.). Methoxy PEG Nitrophenyl Carbonate. Retrieved from [Link]

- Google Patents. (n.d.). US20090054621A1 - Method for making polyethylene glycol carbonates.

-

NHSJS. (2025). How Effective is PEGylation as a Stability Enhancement Method? National High School Journal of Science. [Link]

-

Nanocs. (n.d.). Nitrophenyl carbonate PEG nitrophenyl carbonate. Retrieved from [Link]

-

Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

-

Hampton Research. (n.d.). PEG Stability: A Look at pH and Conductivity Changes over Time in Polyethylene Glycols. Retrieved from [Link]

-

Tee, O. S., & Enos, J. A. (1988). Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. The dispersal of aggregates and the uncoiling of long-chain alkanoates. Canadian Journal of Chemistry, 66(12), 3027-3033. [Link]

-

ResearchGate. (2018). (PDF) Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Retrieved from [Link]

-

ResearchGate. (2025). Intense PEGylation of Enzyme Surfaces: Relevant Stabilizing Effects. Retrieved from [Link]

-

Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

-

Shen, Y., et al. (2012). Analytical Measurement of PEGylated Molecules. Analytical Chemistry, 84(1), 210-234. [Link]

-

Journal of Colloid and Interface Science. (2000). Reactivity and Coaggregation of p-Nitrophenyl Esters with Polymer Micelles at Solid Surfaces. PubMed. [Link]

-

Rodríguez-Martínez, J. A., et al. (2015). Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates. Journal of Molecular Catalysis B: Enzymatic, 122, 122-129. [Link]

-

Wackett, L. P., et al. (2021). p-Nitrophenyl Esters Provide New Insights and Applications for the Thiolase Enzyme OleA. Computational and Structural Biotechnology Journal, 19, 2983-2991. [Link]

Sources

- 1. interchim.fr [interchim.fr]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 4. nanocs.net [nanocs.net]

- 5. emerginginvestigators.org [emerginginvestigators.org]

- 6. emerginginvestigators.org [emerginginvestigators.org]

- 7. medkoo.com [medkoo.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. lcms.cz [lcms.cz]

An In-depth Technical Guide to Amine Modification using m-PEG3-4-nitrophenyl carbonate

Introduction: The Strategic Advantage of PEGylation

In the landscape of advanced drug development and biotechnology, the strategic modification of therapeutic biomolecules is paramount to enhancing their clinical efficacy. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, stands out as a gold-standard bioconjugation technique.[1][2][3] This process can significantly improve the pharmacokinetic and pharmacodynamic properties of proteins, peptides, and other biologics by increasing their hydrodynamic size, which in turn extends their circulating half-life, enhances their stability, and reduces their immunogenicity.[1][2][3][4] Among the diverse portfolio of PEGylation reagents, m-PEG3-4-nitrophenyl carbonate (m-PEG3-NPC) has emerged as a versatile and efficient tool for the modification of primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[][6][7][8]

This technical guide provides a comprehensive exploration of m-PEG3-4-nitrophenyl carbonate, moving beyond a simple protocol to offer a deep understanding of the underlying chemistry, critical process parameters, and robust analytical characterization strategies. The insights provided herein are designed to empower researchers, scientists, and drug development professionals to leverage this powerful tool with precision and confidence.

Core Chemistry: The Mechanism of Amine Modification

The efficacy of m-PEG3-4-nitrophenyl carbonate lies in its activated carbonate chemistry. The 4-nitrophenyl group is an excellent leaving group, rendering the carbonate carbonyl carbon highly susceptible to nucleophilic attack by primary amines.[8][9] The reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a highly stable urethane linkage between the PEG moiety and the amine-containing molecule.[][10][11] A notable feature of this reaction is the release of 4-nitrophenol as a byproduct, which can be conveniently monitored spectrophotometrically at approximately 400 nm to track the reaction progress.[10]

The primary targets for modification on a protein are the ε-amino group of lysine residues and the α-amino group of the N-terminus. The selectivity of the reaction can be controlled by carefully manipulating the reaction pH, a critical parameter that will be discussed in detail in the subsequent sections.[6][12][13][14]

Experimental Workflow: A Step-by-Step Guide to Amine Modification

The following protocol outlines a general procedure for the modification of an amine-containing protein with m-PEG3-4-nitrophenyl carbonate. It is imperative to note that optimization of this protocol for a specific protein is crucial for achieving the desired degree of PEGylation and preserving biological activity.

Materials and Reagents:

-

Protein of interest

-

m-PEG3-4-nitrophenyl carbonate (CAS: 105108-59-6)[15]

-

Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5 - 8.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification System (e.g., Size Exclusion Chromatography, Ion Exchange Chromatography)

-

Analytical Instrumentation (e.g., SDS-PAGE, Mass Spectrometer, NMR)

Detailed Protocol:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris) that could compete with the target protein.

-

Reagent Preparation: Immediately before use, dissolve the m-PEG3-4-nitrophenyl carbonate in a small amount of a compatible organic solvent such as DMSO and then dilute with the reaction buffer.[15] The final concentration should be calculated based on the desired molar excess of the PEG reagent to the protein.

-

PEGylation Reaction: Add the desired molar excess of the m-PEG3-4-nitrophenyl carbonate solution to the protein solution while gently stirring. The reaction is typically carried out at room temperature for 1-4 hours. The progress can be monitored by observing the yellow color development from the released 4-nitrophenol.

-

Reaction Quenching: Terminate the reaction by adding a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM. The primary amines in the quenching solution will react with any remaining unreacted m-PEG3-4-nitrophenyl carbonate.

-

Purification: The PEGylated protein conjugate must be purified from unreacted PEG, protein, and the 4-nitrophenol byproduct.[1][4][16] Common purification techniques include:

-

Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, effectively removing smaller unreacted PEG and 4-nitrophenol.[4][]

-

Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. PEGylation can alter the overall charge of a protein, allowing for the separation of different PEGylated species.[1][4][]

-

Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.[4][]

-

-

Characterization: The purified PEGylated conjugate should be thoroughly characterized to determine the degree of PEGylation, identify the sites of modification, and confirm the preservation of its structural integrity and biological activity.

Visualizing the Workflow

Caption: A streamlined workflow for the modification of amines using m-PEG3-4-nitrophenyl carbonate.

Critical Parameters and Their Scientific Rationale

The success of an amine modification reaction hinges on the precise control of several key parameters. Understanding the causality behind these choices is essential for optimizing the reaction for a specific application.

| Parameter | Recommended Range | Scientific Rationale |

| pH | 7.5 - 9.0 | The reactivity of primary amines is highly pH-dependent.[12] At a pH above the pKa of the amine (~9-10.5 for lysine ε-amino groups), the amine is deprotonated and thus more nucleophilic.[12] However, higher pH also accelerates the hydrolysis of the 4-nitrophenyl carbonate ester, leading to reagent inactivation.[18][19] The recommended pH range represents a compromise between maximizing amine reactivity and minimizing hydrolytic side reactions. For N-terminal specific modification, a slightly lower pH (around 7.0) can be exploited due to the lower pKa of the α-amino group compared to the ε-amino group of lysine.[6] |

| Temperature | 4°C - Room Temperature | The reaction rate increases with temperature. However, higher temperatures can also lead to protein denaturation and increased rates of side reactions, including hydrolysis of the PEG reagent. Room temperature is a common starting point, but for sensitive proteins, performing the reaction at 4°C may be necessary to preserve their biological activity.[1] |

| Stoichiometry (Molar Ratio of PEG:Protein) | 1:1 to 20:1 | The molar ratio of m-PEG3-4-nitrophenyl carbonate to the protein directly influences the degree of PEGylation. A higher molar excess will generally result in a higher number of PEG chains attached to the protein. The optimal ratio must be determined empirically to achieve the desired modification level without compromising protein function.[1] |

| Reaction Time | 30 minutes - 4 hours | The reaction time is interconnected with the other parameters. Longer reaction times can lead to higher degrees of PEGylation but also increase the risk of protein degradation and reagent hydrolysis. Monitoring the reaction progress is crucial for determining the optimal endpoint.[1] |

| Solvent | Aqueous Buffer | The reaction is typically performed in an aqueous buffer to maintain the native conformation of the protein. The addition of a small amount of a water-miscible organic co-solvent (e.g., DMSO) may be necessary to aid in the dissolution of the m-PEG3-4-nitrophenyl carbonate.[15] |

Analytical Characterization of the PEGylated Conjugate

Thorough characterization of the final product is a non-negotiable step to ensure product quality, safety, and efficacy.[2][20][21] A combination of analytical techniques is typically employed to provide a comprehensive understanding of the PEGylated molecule.

-

SDS-PAGE: A fundamental technique to visualize the increase in molecular weight upon PEGylation. The PEGylated protein will migrate slower than the unmodified protein.

-

Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of attached PEG chains.[2][20][21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the degree of PEGylation and provide insights into the higher-order structure of the PEGylated protein.[20]

-

Liquid Chromatography (LC): Techniques such as SEC, IEX, and RP-HPLC are used to assess the purity and heterogeneity of the PEGylated product.[][20]

-

Biological Activity Assays: Essential for confirming that the modification process has not adversely affected the biological function of the protein.

Visualizing the Analytical Workflow

Caption: A multi-faceted analytical workflow for the comprehensive characterization of PEGylated conjugates.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low PEGylation Efficiency | - Inactive PEG reagent (hydrolyzed).- Suboptimal pH.- Insufficient molar excess of PEG reagent.- Presence of competing nucleophiles in the buffer. | - Use freshly prepared m-PEG3-4-nitrophenyl carbonate.- Optimize the reaction pH (typically 7.5-8.5).- Increase the molar ratio of PEG to protein.- Use an amine-free buffer (e.g., phosphate or carbonate buffer). |

| High Polydispersity (Heterogeneous Product) | - Reaction allowed to proceed for too long.- High molar excess of PEG reagent leading to multiple PEGylation sites. | - Reduce the reaction time and monitor progress closely.- Decrease the molar ratio of PEG to protein.- Optimize purification methods (e.g., IEX) to separate different PEGylated species. |

| Loss of Biological Activity | - PEGylation at or near the active site.- Protein denaturation due to reaction conditions (pH, temperature). | - Attempt site-specific PEGylation by optimizing the pH to target the N-terminus.- Perform the reaction at a lower temperature (e.g., 4°C).- Use a lower molar excess of the PEG reagent. |

| Protein Aggregation | - Protein instability under reaction conditions.- Cross-linking if using a bifunctional PEG reagent (not applicable to m-PEG3-NPC). | - Optimize buffer conditions (e.g., add stabilizers).- Perform the reaction at a lower protein concentration. |

Conclusion: A Powerful Tool for Biomolecule Enhancement

m-PEG3-4-nitrophenyl carbonate is a robust and versatile reagent for the modification of amines on proteins and other biomolecules. Its predictable reactivity, coupled with the ability to monitor the reaction progress, makes it an attractive choice for researchers in drug delivery and bioconjugation. By understanding the fundamental chemistry and carefully controlling the critical reaction parameters, scientists can effectively leverage this technology to create more stable, effective, and safer biotherapeutics. The comprehensive approach to experimental design, purification, and characterization outlined in this guide provides a solid foundation for the successful implementation of m-PEG3-4-nitrophenyl carbonate in your research and development endeavors.

References

- Benchchem. (n.d.). Purifying PEGylated Bioconjugates: A Guide to Achieving High Purity and Yield.

- Santos, J. L., et al. (2020). From Synthesis to Characterization of Site-Selective PEGylated Proteins. PMC - NIH.

- BOC Sciences. (n.d.). PEGylated Protein Purification Techniques.

- MedKoo. (n.d.). m-PEG3-4-nitrophenyl carbonate.

- Bio-Synthesis, Inc. (n.d.). PEGylation.

- Seely, J. E. (2006). Making Site-specific PEGylation Work. BioPharm International.

- ResearchGate. (n.d.). PEGylation and purification of PEG-conjugate.

- Quanta BioDesign. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.

- Journal of Young Investigators. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry.

- BioPharma PEG. (n.d.). mPEG-NPC.

- Creative PEGWorks. (n.d.). Peptide and protein PEGylation: a review of problems and solutions.

- Thermo Fisher Scientific. (2014). Orbitrap Mass Spectrometer Characterization of PEGylated Proteins.

- BioPharm International. (2005). PEGylation of Proteins: A Structural Approach.

- BOC Sciences. (n.d.). Nitrophenyl carbonate (NPC) PEG.

- Royal Society of Chemistry. (2016). Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles.

- NIH. (2020). Net anionic poly(β-amino ester)s: synthesis, pH-dependent behavior, and complexation with cationic cargo.

- Benchchem. (2025). Application Notes and Protocols for N-Terminal Specific PEGylation of Proteins Using Carbonate Chemistry.

- ResearchGate. (n.d.). A Ligand-Directed Nitrophenol Carbonate for Transient in situ Bioconjugation and Drug Delivery.

- ACS Publications. (2015). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines.

- BroadPharm. (2021). PEGylation Reactions.

- ResearchGate. (2022). New Phenol Esters for Efficient pH-Controlled Amine Acylation of Peptides, Proteins, and Sepharose Beads in Aqueous Media.

- ChemRxiv. (2020). A Ligand-Directed Nitrophenol Carbonate for Transient In Situ Bioconjugation and Drug Delivery.

- Benchchem. (n.d.). Technical Support Center: Optimizing pH for EDC/NHS Reactions.

- MedChemComm. (2016). Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles.

- PubMed. (2022). New Phenol Esters for Efficient pH-Controlled Amine Acylation of Peptides, Proteins, and Sepharose Beads in Aqueous Media.

- Creative PEGWorks. (n.d.). PEGylation Chemistry.

- JenKem Technology. (2024). Activated PEGs for Amine PEGylation.

- JenKem Technology. (n.d.). Methoxy PEG Nitrophenyl Carbonate.

- NIH. (2025). PEGylation technology: addressing concerns, moving forward.

- IDOSI Journals. (2014). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent.

- BroadPharm. (n.d.). Nitrophenyl Carbonate.

- Benchchem. (2025). An In-depth Technical Guide to Nitrophenyl Carbonate Reactive Groups in PEG Linkers.

- Interchim. (n.d.). PEGylation reagents.

- CONICET. (2018). mPEG–NHS carbonates: Effect of alkyl spacers on the reactivity: Kinetic and mechanistic insights.

- NIH. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates.

- ResearchGate. (2025). A New Homobifunctional p-Nitro Phenyl Ester Coupling Reagent for the Preparation of Neoglycoproteins.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature a.

- Nanocs. (n.d.). Nitrophenyl carbonate PEG nitrophenyl carbonate.